6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and a chromeno-pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene moiety and a chromeno-pyridinone core sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C27H25NO3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(naphthalene-2-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C27H25NO3/c1-16-15-27(2,3)28(4)23-14-24-20(12-21(16)23)13-22(26(30)31-24)25(29)19-10-9-17-7-5-6-8-18(17)11-19/h5-14,16H,15H2,1-4H3 |
InChI Key |
APKMOLNQZCQRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC5=CC=CC=C5C=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.